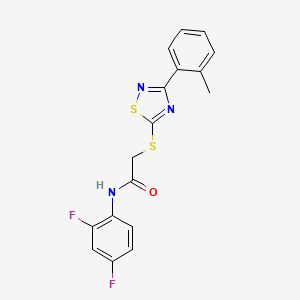

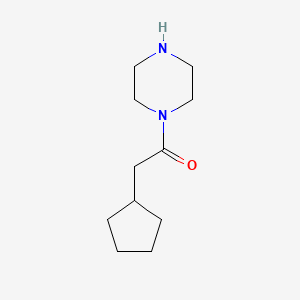

![molecular formula C8H13ClF3N3 B2970616 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride CAS No. 2247107-91-9](/img/structure/B2970616.png)

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It has excellent selectivity over other proline-selective peptidases . The biological activities of Sitagliptin derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a key structural motif in active agrochemical and pharmaceutical ingredients . The simultaneous vapor-phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a trifluoromethyl group at the 5-position and a butan-1-amine chain at the 4-position . The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H .Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.66 . It is a powder at room temperature . Its melting point is between 168-170°C .Applications De Recherche Scientifique

Synthesis Techniques and Reactivity

- Regioselectivity in Synthesis : A study focusing on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated the impact of different reaction media on the product's regioselectivity. This research provides insights into the synthesis techniques involving similar trifluoromethyl compounds (Martins et al., 2012).

- Microwave-assisted Synthesis : Microwave irradiation was used in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety, highlighting an efficient method for preparing trifluoromethyl derivatives (Shaaban, 2008).

Structural Analysis and Derivatives

- Crystal Structure Analysis : The crystal structure of trifluoromethyl-substituted dielectrophiles has been investigated, providing valuable information on the molecular configuration and potential applications of such compounds (Flores et al., 2018).

- Pyrazole Derivatives and Protecting Groups : The use of tert-butyl as a protecting group in the preparation of pyrazole derivatives, including those with trifluoromethyl groups, has been studied. This research is crucial for understanding the chemistry of pyrazole and its derivatives (Pollock & Cole, 2014).

Biological and Medicinal Applications

- Antibacterial Activity : Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for the development of new antibacterial agents (Prasad, 2021).

- Antitumor Activity : Compounds incorporating the trifluoromethyl group, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and their antitumor activities evaluated. This research contributes to the development of potential cancer therapies (Liu, Zhao, & Lu, 2020).

Chemical Modification and Functionalization

- Polymer Modification : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including those related to the trifluoromethyl group, has been explored. This work is significant for developing new materials with enhanced properties (Aly & El-Mohdy, 2015).

Fluorescent Properties

- Fluorescent Pyrazolines : Research on the synthesis and fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which could be structurally related to trifluoromethyl-containing compounds, has been conducted. This is important for developing new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZCGCAQKEMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCCCN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

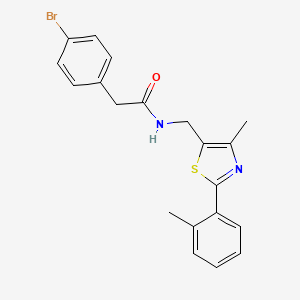

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

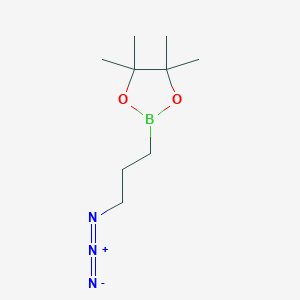

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)